1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide
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Overview
Description
Preparation Methods
The synthesis of 1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpyridine and 2,4,5-trimethoxybenzaldehyde.
Reaction Conditions: The key step involves a condensation reaction between 4-methylpyridine and 2,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of the Pyridinium Salt: The resulting product is then treated with methyl iodide to form the pyridinium iodide salt.
Chemical Reactions Analysis
1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethenyl group to an ethyl group.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules that target specific biological pathways.
Material Science: Its unique electronic properties are of interest in the development of new materials for electronic and photonic applications.
Biological Studies: The compound’s interactions with various biological molecules make it a useful tool in studying cellular processes and mechanisms.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide can be compared with other compounds containing the trimethoxyphenyl group:
2,4,5-Trimethoxyphenethylamine: This compound is a positional isomer and has been studied for its psychoactive properties.
1-Methyl-4-phenylpyridinium iodide: Known for its neurotoxic effects, this compound is used in research related to Parkinson’s disease.
The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic properties, which differentiate it from other trimethoxyphenyl-containing compounds .
Properties
CAS No. |
669762-48-5 |
---|---|
Molecular Formula |
C17H20INO3 |
Molecular Weight |
413.25 g/mol |
IUPAC Name |
1-methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium;iodide |
InChI |
InChI=1S/C17H20NO3.HI/c1-18-9-7-13(8-10-18)5-6-14-11-16(20-3)17(21-4)12-15(14)19-2;/h5-12H,1-4H3;1H/q+1;/p-1 |
InChI Key |
VTSQWCHSFVTNLD-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC(=C(C=C2OC)OC)OC.[I-] |
Origin of Product |
United States |
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